Octyl isononanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl isononanoate is synthesized through the esterification reaction between isononanoic acid and 2-ethylhexanol . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst . The mixture is heated and continuously stirred to ensure complete reaction. The resulting product is then purified through distillation to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions
Octyl isononanoate primarily undergoes hydrolysis and transesterification reactions .
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalysts.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Major Products Formed
Hydrolysis: Isononanoic acid and 2-ethylhexanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Octyl isononanoate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient in skin care products to provide a smooth and non-greasy feel.
Hair Care: Acts as a resin plasticizer in hair styling products to improve texture and reduce tackiness.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the penetration of active ingredients through the skin.
Industrial Applications: Utilized as a plasticizer in various formulations to improve flexibility and durability.
Mechanism of Action
Octyl isononanoate exerts its effects primarily through its emollient properties. Its branched structure imparts a low viscosity and low freeze point, making it effective in reducing the tackiness of heavier oils . This enhances the overall feel of the finished product, making it softer, drier, and less oily . Additionally, its ability to enhance the penetration of other ingredients makes it valuable in formulations where deep skin absorption is desired .
Comparison with Similar Compounds
Octyl isononanoate is often compared with other esters used in cosmetics and industrial applications:
Isononyl isononanoate: Similar in structure but with different physical properties, making it suitable for different applications.
Coco-caprylate/caprate: A lighter ester used as a natural alternative to synthetic emollients.
Isostearyl isononanoate: Another branched ester with similar emollient properties but different sensory attributes.
Conclusion
This compound is a versatile compound with significant applications in cosmetics, pharmaceuticals, and industrial formulations. Its unique properties, such as low viscosity and excellent emollient effects, make it a valuable ingredient in various products. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use in different applications.
Properties
CAS No. |
84878-30-8 |
---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
octyl 7-methyloctanoate |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-12-15-19-17(18)14-11-9-10-13-16(2)3/h16H,4-15H2,1-3H3 |
InChI Key |
YPMOZWCBANATQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCC(C)C |
Origin of Product |
United States |
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